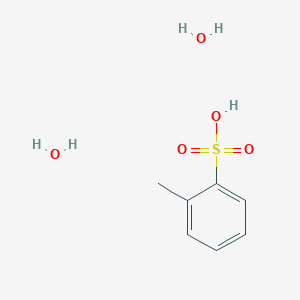

Benzenesulfonic acid, 2-methyl-, dihydrate

Description

Contextualizing Aromatic Sulfonic Acids within Chemical Sciences

Aromatic sulfonic acids are a class of organosulfur compounds defined by a sulfonic acid group (-SO₃H) directly attached to an aromatic ring. numberanalytics.com Their general structure is Ar-SO₃H, where "Ar" represents an aryl group. numberanalytics.com These compounds are among the most important organosulfur compounds used in chemistry. britannica.com

A key characteristic of aromatic sulfonic acids is their strong acidity; they are typically much stronger acids than their carboxylic acid counterparts. patsnap.comlaboratoriumdiscounter.nl This high acidity allows them to serve as effective catalysts in a variety of organic reactions, such as esterification and acetalization. britannica.comlaboratoriumdiscounter.nl Furthermore, the sulfonic acid group enhances the water solubility of the aromatic compound to which it is attached. britannica.comscbt.com

The synthesis of these compounds is most commonly achieved through aromatic sulfonation, a process that involves treating an aromatic compound with concentrated sulfuric acid or oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide). britannica.com This reaction is a cornerstone of industrial organic chemistry. wikipedia.org

In terms of applications, aromatic sulfonic acids are vital intermediates in the synthesis of a wide range of products. numberanalytics.com They are precursors for manufacturing detergents, water-soluble dyes, and pharmaceuticals, including sulfonamide antibiotics. numberanalytics.combritannica.com In the detergent industry, they are used to create surfactants, which are effective cleaning agents that break down the surface tension between water and dirt or grease. capitalresin.comgoogle.com

Significance of Hydrated Organic Compounds in Chemical Systems

A hydrate (B1144303) is a compound that has incorporated water molecules into its molecular structure or crystal lattice. melscience.comwikipedia.org In organic chemistry, these are often crystalline solids where water molecules are present in a stoichiometric or non-stoichiometric ratio to the organic molecule. nih.gov These incorporated water molecules are referred to as water of hydration or water of crystallization. wikipedia.org

The formation of hydrates is a significant phenomenon in chemical sciences because the presence of water can substantially alter the physicochemical properties of the parent compound. melscience.com These changes can include modifications to the crystal lattice structure, melting point, solubility, and dissolution rate. melscience.comwikipedia.org For instance, the state of hydration of an active pharmaceutical ingredient can significantly impact its bioavailability. wikipedia.org

Water molecules within a crystal lattice are not merely passive occupants; they often play a crucial role in stabilizing the crystal structure through hydrogen bonding. researchgate.net They can act as a "gluing factor," connecting different organic molecules through a flexible network of hydrogen bonds. researchgate.net The study of hydrate formation is relevant to crystal engineering, as understanding the propensity of a compound to form hydrates is crucial for controlling the physical form of a solid material. nih.gov The process of hydration is also fundamental to many industrial chemical processes where water is the primary solvent. melscience.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylbenzenesulfonic acid;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMUCUFPXSOGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500417 | |

| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68066-37-5 | |

| Record name | 2-Methylbenzene-1-sulfonic acid--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isolation Strategies for 2 Methylbenzenesulfonic Acid Dihydrate

Liquid-Phase Sulfonation Approaches

Liquid-phase sulfonation represents a traditional and widely practiced method for the production of toluenesulfonic acids. This approach involves the direct reaction of toluene (B28343) with a sulfonating agent in a liquid medium.

The sulfonation of toluene using concentrated sulfuric acid is a classic electrophilic aromatic substitution reaction. spegroup.ruyoutube.com In this process, the electrophile, which is believed to be either sulfur trioxide (SO₃) or the HSO₃⁺ cation present in concentrated sulfuric acid, attacks the electron-rich aromatic ring of toluene. spegroup.ru The methyl group on the toluene ring is an ortho-, para-directing activator, meaning the sulfonic acid group will preferentially add at the positions ortho (carbon 2) or para (carbon 4) to the methyl group.

The distribution of the resulting isomers—ortho (2-methylbenzenesulfonic acid), para (p-toluenesulfonic acid), and meta (m-toluenesulfonic acid)—is highly dependent on the reaction conditions, particularly temperature and the concentration of the sulfuric acid. researchgate.netresearchgate.net Generally, the para-isomer is the major product due to steric hindrance at the ortho position from the bulky methyl group, which makes the para position more accessible. quora.com However, the reaction can be manipulated to favor the ortho-isomer.

Research indicates that the ratio of ortho- to para-toluenesulfonic acid is significantly influenced by the concentration of the aqueous sulfuric acid. researchgate.net As the concentration of sulfuric acid increases, the proportion of the ortho-isomer also tends to increase. researchgate.net This sulfonation reaction is reversible, and the removal of water formed during the reaction can drive the equilibrium toward the product side. spegroup.ru

Table 1: Isomer Distribution in Homogeneous Toluene Sulfonation at 25.0°C Data derived from studies on the effect of sulfuric acid concentration on isomer distribution.

| H₂SO₄ (wt-%) | Ortho (%) | Meta (%) | Para (%) | o/p Ratio |

| 77.6 | - | - | - | 0.276 |

| 82.3 ± 0.3 | 32.0 | 2.9 | 65.1 | 0.492 |

| 98.8 | - | - | - | 1.08 |

| Source: researchgate.net |

Gas-Phase Sulfonation Techniques

Gas-phase sulfonation offers an alternative to liquid-phase methods, often providing advantages such as faster reaction rates and the elimination of spent acid waste streams. ijariie.com This technique typically involves the reaction of vaporized toluene with gaseous sulfur trioxide.

When gaseous sulfur trioxide (SO₃) is used as the sulfonating agent, the reaction with toluene is rapid and highly exothermic. ijariie.com Similar to liquid-phase methods, the reaction is an electrophilic aromatic substitution, yielding a mixture of ortho-, meta-, and para-toluenesulfonic acid isomers. The regioselectivity remains a key consideration, with the para-isomer generally being the predominant product. academax.comresearchgate.net

Studies have focused on optimizing reaction conditions to control the isomer distribution. Factors such as reaction temperature, the concentration of SO₃, and the presence of water vapor are crucial in determining the final product composition. academax.comresearchgate.net For instance, carrying out the reaction at a low temperature, such as 10°C, has been shown to favor the formation of the para-isomer significantly. academax.comresearchgate.net While the para-isomer is often the target, understanding these influences is essential for any process aiming to maximize the yield of the ortho- or meta-isomers. Theoretical studies suggest that the mechanism in the gas phase may involve a concerted pathway with two SO₃ molecules forming a cyclic transition state, which differs from the mechanism in a solvent. nih.gov

Table 2: Isomer Distribution in Toluene Sulfonation with Gaseous Sulfur Trioxide Data from a study optimizing reaction conditions.

| Reaction Temperature | SO₃ Concentration (vol%) | Toluene Conversion (mass%) | p-Isomer (mass%) | m-Isomer (mass%) | o-Isomer (mass%) |

| 10°C | 6% | 35% | 88.24% | 0.97% | 10.79% (calculated) |

| Source: academax.comresearchgate.net |

Purification and Isolation of 2-Methylbenzenesulfonic Acid Isomers

Following the sulfonation of toluene, the reaction mixture contains a blend of the ortho, para, and meta isomers of toluenesulfonic acid. The separation of these isomers is a critical step in obtaining the pure 2-methylbenzenesulfonic acid.

The primary strategy for separating the toluenesulfonic acid isomers relies on the differences in their physical properties, particularly their solubility in various solvents. Solvent-mediated crystallization is a widely used and effective technique for this purpose. uctm.edutudelft.nl

The process exploits the fact that the isomers and their salts exhibit different solubilities. google.com Typically, p-toluenesulfonic acid is less soluble than the ortho- and meta-isomers in aqueous solutions. By carefully cooling the reaction mixture and adding water, the less soluble p-toluenesulfonic acid can be selectively crystallized and removed through filtration. The desired 2-methylbenzenesulfonic acid, being more soluble, remains in the mother liquor along with the meta-isomer. Further processing of the filtrate, which may involve additional crystallization steps, evaporation, or the use of different solvents like ethanol, can then be used to isolate the 2-methylbenzenesulfonic acid. google.com This method allows for an effective, large-scale separation of the isomers based on fundamental chemical principles.

Advanced Structural Elucidation and Solid State Characteristics of 2 Methylbenzenesulfonic Acid Dihydrate

Hydration State and Hydrate (B1144303) Formation

The presence and structural role of water molecules are defining features of 2-methylbenzenesulfonic acid dihydrate. The hydration state is integral to the crystal's identity, and the formation of the hydrate is driven by the strong acidic nature of the sulfonic acid and the subsequent favorable energetic stabilization achieved through the formation of the hydrated proton complex and the extensive hydrogen-bonding network. iucr.org

The water molecules are not merely occupying voids within the crystal lattice; they are fundamental to the construction of the entire supramolecular architecture. By forming the H₅O₂⁺ cation, they create a positively charged entity that electrostatically interacts with the sulfonate anions. iucr.org This charge-assisted hydrogen bonding is a powerful force in crystal engineering. The H₅O₂⁺ cations act as bridging units, connecting the 2-methylbenzenesulfonate anions into a stable, three-dimensional array. iucr.org The specific asymmetry in the hydrogen bonding around the sulfonate group, with one oxygen atom accepting two bonds, further illustrates the nuanced role of the water cluster in dictating the precise geometry of the crystal packing. iucr.org The entire crystal can be viewed as an assembly of sulfonate anions and diaquaoxonium cations linked by a robust network of hydrogen bonds. iucr.org

Comparison with Other Sulfonic Acid Hydrates

The solid-state structure of 2-methylbenzenesulfonic acid dihydrate reveals a distinct arrangement of its constituent ions and water molecules, which can be better understood through comparison with other well-characterized sulfonic acid hydrates. The nature of the hydrated proton and the resulting hydrogen-bonding network are particularly sensitive to the degree of hydration and the steric and electronic effects of the aromatic substituent. Key comparators include its positional isomer, p-toluenesulfonic acid monohydrate, and the parent compound, benzenesulfonic acid, in its hydrated forms.

In the crystal lattice of 2-methylbenzenesulfonic acid dihydrate, the acidic proton is not associated with a single water molecule to form a simple hydronium ion (H₃O⁺). Instead, it is shared between the two water molecules, creating a diaquaoxonium cation (H₅O₂⁺). iucr.org This cation is characterized by a very short and strong hydrogen bond between the two water moieties, with an O···O distance of 2.425 Å. iucr.org This H₅O₂⁺ unit then acts as a donor in further hydrogen bonds to the oxygen atoms of the sulfonate group (SO₃⁻), linking the components into a stable three-dimensional network. iucr.org The crystal structure is orthorhombic, belonging to the space group Pca2₁. iucr.org

This contrasts significantly with the structure of p-toluenesulfonic acid monohydrate. In this crystal, only one water molecule is present per acid molecule, leading to the formation of a distinct oxonium ion (H₃O⁺). iucr.org This pyramidal oxonium ion forms three hydrogen bonds to three different sulfonate oxygen atoms of neighboring anions. The hydrogen bond distances are slightly longer than in the H₅O₂⁺ cation, with O···O distances of approximately 2.53 Å. iucr.org The crystal system for the monohydrate is monoclinic, with the space group P2₁/c. iucr.orgchemicalbook.com

The comparison highlights a critical structural theme: the degree of hydration dictates the nature of the cationic water species (H₃O⁺, H₅O₂⁺, etc.), which in turn governs the geometry and strength of the hydrogen-bonding network. The steric hindrance from the ortho-methyl group in 2-methylbenzenesulfonic acid dihydrate also influences the crystal packing, leading to a different space group and unit cell parameters compared to its para-isomer. iucr.orgiucr.org

Comparative Crystallographic Data of Selected Arylsulfonic Acid Hydrates

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å) | Hydrated Proton Species | Key H-Bond Distance (Å) |

|---|---|---|---|---|---|

| 2-Methylbenzenesulfonic acid dihydrate | Orthorhombic | Pca2₁ | a = 9.565 b = 8.694 c = 11.866 | H₅O₂⁺ | 2.425 (O···O in H₅O₂⁺) iucr.org |

| p-Toluenesulfonic acid monohydrate | Monoclinic | P2₁/c | a = 5.885 b = 7.458 c = 20.135 | H₃O⁺ | ~2.53 (O···O in H₃O⁺···⁻O₃S) iucr.org |

| Benzenesulfonic acid (anhydrous) | Orthorhombic | Pca2₁ | a = 15.352 b = 5.718 c = 15.340 | None (H-bonded acid) | N/A scispace.com |

Hydrogen Bonding Network Comparison

| Compound | Primary H-Bond Donor | Primary H-Bond Acceptor | Network Dimensionality |

|---|---|---|---|

| 2-Methylbenzenesulfonic acid dihydrate | H₅O₂⁺ cation | Sulfonate Oxygen Atoms (SO₃⁻) | 3D Network iucr.org |

| p-Toluenesulfonic acid monohydrate | H₃O⁺ cation | Sulfonate Oxygen Atoms (SO₃⁻) | 3D Network iucr.org |

Spectroscopic Characterization and Vibrational Analysis of 2 Methylbenzenesulfonic Acid Dihydrate

Infrared (IR) Spectroscopy

Detailed experimental data on the infrared vibrational modes of 2-methylbenzenesulfonic acid dihydrate are not available. However, based on studies of analogous compounds like p-toluenesulfonic acid monohydrate and other hydrated sulfonic acids, the following characteristic vibrations would be expected. The sulfonate group (-SO₃⁻) would exhibit strong asymmetric and symmetric stretching vibrations. The presence of water of hydration would be indicated by characteristic O-H stretching and H-O-H bending modes.

Table 1: Expected Infrared Vibrational Modes for 2-Methylbenzenesulfonic Acid Dihydrate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydrate (B1144303) (H₂O) | O-H Stretching | 3500 - 3200 |

| Hydrate (H₂O) | H-O-H Bending | 1650 - 1600 |

| Sulfonate (-SO₃⁻) | Asymmetric Stretching | 1250 - 1150 |

| Sulfonate (-SO₃⁻) | Symmetric Stretching | 1080 - 1030 |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

This table is predictive and based on data for analogous compounds. Actual experimental values for 2-methylbenzenesulfonic acid dihydrate may vary.

The presence of two water molecules in the dihydrate structure would lead to extensive hydrogen bonding. These interactions, involving the sulfonate group's oxygen atoms and the water molecules, would significantly influence the IR spectrum. The O-H stretching bands of the water molecules would be expected to be broad and shifted to lower frequencies (red-shifted) compared to free water, which is a hallmark of strong hydrogen bonding. The extent of this shift provides an indication of the strength of these interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR data for 2-methylbenzenesulfonic acid dihydrate is not available. A theoretical ¹H NMR spectrum would show distinct signals for the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm). The chemical shifts of these protons would be influenced by the electron-withdrawing sulfonate group and the electron-donating methyl group. The methyl protons would give rise to a singlet in the upfield region (around 2.5 ppm). The protons of the two water molecules of hydration would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Methylbenzenesulfonic Acid Dihydrate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Methyl Protons (-CH₃) | ~2.5 | Singlet |

This table is predictive. Actual experimental values are required for confirmation.

Other Advanced Spectroscopic Techniques for Structural Analysis

To fully elucidate the structure of 2-methylbenzenesulfonic acid dihydrate, other advanced spectroscopic and analytical techniques would be invaluable. Single-crystal X-ray diffraction would provide definitive information on the crystal structure, including bond lengths, bond angles, and the precise nature of the hydrogen-bonding network. Techniques such as Raman spectroscopy would complement the IR data by providing information on the vibrational modes of the non-polar parts of the molecule. Furthermore, two-dimensional NMR techniques (e.g., COSY, HSQC) could be employed to definitively assign the proton and carbon signals and to understand the connectivity within the molecule.

Computational Chemistry and Mechanistic Insights into 2 Methylbenzenesulfonic Acid Dihydrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods that provide profound insights into the molecular properties and behavior of chemical systems. For 2-methylbenzenesulfonic acid dihydrate, these calculations are crucial for understanding its structure, stability, and the intricate network of interactions governing its chemical nature. DFT methods, particularly using hybrid functionals like B3LYP with extensive basis sets such as cc-pVTZ, have been effectively employed to study related substituted benzenesulfonic acids, yielding reliable data on their conformational landscapes and energetic properties. nih.govmdpi.com

Computational structural optimization is used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2-methylbenzenesulfonic acid, conformational analysis reveals the different spatial arrangements (conformers) that arise from rotation around single bonds.

A notable feature in the conformers of 2-methylbenzenesulfonic acid is the interaction between the methyl (-CH₃) group and the sulfonic acid (-SO₃H) group. DFT calculations have shown that two hydrogen atoms of the methyl group orient themselves to be as close as possible to two oxygen atoms of the sulfonic acid group. mdpi.com This proximity results in weak C-H···O hydrogen bonds, which, despite being weaker than conventional hydrogen bonds, collectively contribute to the stabilization of the conformers. mdpi.com The calculated distances for these interactions are typically in a range that suggests a meaningful stabilizing effect. mdpi.com

| Interaction Type | Calculated Distance (Å) | Significance |

|---|---|---|

| C-H···O | 2.6 to 2.7 | Stabilizes the molecular conformer |

For small clusters (one or two water molecules), the most stable structures typically involve strong, cyclic hydrogen bonds where the acidic proton of the -SO₃H group interacts with the water molecules. acs.org As the number of water molecules increases, a critical point is reached where it becomes energetically favorable for the acid to deprotonate. This proton transfer from the acid to the water cluster forms an ion-pair structure, fundamentally altering the energetic landscape. acs.orgnih.gov Studies on various sulfonic acids indicate that a minimum of three water molecules is often required to facilitate this spontaneous proton dissociation. researchgate.netnih.govnih.gov

| Acid Type | Minimum Water Molecules (n) for Dissociation |

|---|---|

| Halosulfonic Acids (HSO₃X) | 3 |

| Methanesulfonic Acid (CH₃SO₃H) | 3 |

| Aromatic Sulfonic Acids | 3 |

Proton Transfer Mechanisms in Hydrated Systems

Proton transfer is a fundamental chemical process, and in hydrated acidic systems, it is mediated by the surrounding water molecules. The dissociation of the sulfonic acid proton and its subsequent transport through the hydrogen-bonded network of water are central to the acidic properties of 2-methylbenzenesulfonic acid dihydrate.

Water clusters play an indispensable role in the dissociation of the sulfonic acid. A single water molecule is generally insufficient to abstract the acidic proton. Instead, a cooperative network of hydrogen bonds within a small water cluster is necessary to stabilize the resulting ions. Computational studies on analogous systems like methanesulfonic acid and other aromatic sulfonic acids have demonstrated that a minimum of three water molecules is typically required to induce proton transfer. acs.orgnih.govnih.gov

Once the proton is transferred from the sulfonic acid to the water cluster, it forms a hydronium ion (H₃O⁺) moiety, which is further stabilized by solvation with the remaining water molecules. The resulting protonated water cluster, often described in terms of Zundel (H₅O₂⁺) or Eigen (H₉O₄⁺) cations, serves as the vehicle for proton transport. The proton can then move through the aqueous environment via the Grotthuss mechanism, which involves the concerted breaking and forming of hydrogen bonds, allowing for efficient proton shuttling. nih.gov

The transfer of a proton from the sulfonic acid to a neighboring water cluster is the definitive event that leads to ion-pair formation and charge separation. This process converts the neutral acid-water complex into a contact ion-pair, consisting of the negatively charged 2-methylbenzenesulfonate anion (CH₃C₆H₄SO₃⁻) and the positively charged hydrated proton cluster (e.g., H₃O⁺(H₂O)).

DFT calculations on aromatic sulfonic acids show that with three water molecules, a contact ion-pair is formed. nih.govnih.gov As more water molecules are added to the system, the charge separation can become more pronounced. The introduction of a fourth water molecule often facilitates the transition to a solvent-separated ion pair, where one or more water molecules are positioned between the sulfonate anion and the hydronium cation complex. nih.gov This charge separation is critical for understanding the conductivity and reactivity of the acid in aqueous environments. The stability of these ion pairs is a delicate balance between the electrostatic attraction of the oppositely charged ions and the stabilization afforded by the hydration shells of the individual ions. pku.edu.cn

Intramolecular Hydrogen Bonding Effects

In ortho-substituted benzenesulfonic acids, intramolecular hydrogen bonds (IHBs) can significantly influence the molecule's conformation, stability, and acidity. nih.govmdpi.com While 2-methylbenzenesulfonic acid does not form a classic IHB involving the acidic proton, the weaker C-H···O interactions between the methyl and sulfonate groups serve a similar stabilizing role. mdpi.com

In related compounds where the ortho-substituent can act as a hydrogen bond donor or acceptor (e.g., -OH, -NH₂, -COOH), the nature of the IHB has a profound impact. mdpi.com

Donor-Acceptor Roles : The sulfonic acid group can act as either a hydrogen bond donor (e.g., in 2-carboxybenzenesulfonic acid) or an acceptor (e.g., in 2-hydroxybenzenesulfonic acid). mdpi.com

Effect on Acidity : The presence and type of IHB directly affect the energy of deprotonation. If the -SO₃H group acts as a donor in an IHB, the bond must be broken upon deprotonation, which increases the energy required to remove the proton (i.e., decreases acidity). mdpi.com Conversely, if the -SO₃H group is an acceptor, the IHB is often strengthened in the resulting anion, which stabilizes the conjugate base and leads to a significant increase in acidity. nih.govmdpi.com

Influence of Substituents on Hydrogen Bond Formation

The structure and stability of hydrated sulfonic acids are profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of 2-methylbenzenesulfonic acid dihydrate, both the methyl group and the water molecules of hydration play critical roles in defining the intricate network of hydrogen bonds. The ortho-position of the electron-donating methyl group exerts steric and electronic effects that modulate the acidity of the sulfonic acid group and influence the geometry of the hydrogen bonds within the crystal lattice.

A key feature of the crystal structure of 2-methylbenzenesulfonic acid dihydrate, as determined by X-ray diffraction, is the formation of a diaquaoxonium cation (H₅O₂⁺). iucr.org This cation is formed by a short, strong hydrogen bond between the two water molecules, with an O-O distance of 2.425(3) Å. iucr.org This entity can be visualized as a pyramidal oxonium ion (H₃O⁺) bonded to a normal water molecule. iucr.org The acidic proton from the sulfonic acid is thus transferred to the water dimer, highlighting the strong acidic nature of the compound.

Computational studies on related ortho-substituted benzenesulfonic acids using Density Functional Theory (DFT) provide further insight into the electronic effects of substituents. mdpi.com The methyl group, being electron-donating, can influence the charge distribution on the sulfonate group, which in turn affects its ability to act as a hydrogen bond acceptor. While DFT studies on the gas-phase deprotonation of the anhydrous acid show the electronic influence of the methyl group, in the dihydrate crystal, this effect is combined with the steric hindrance of the ortho-substituent, which can cause distortions in the benzene (B151609) ring. iucr.orgmdpi.com

The table below summarizes key hydrogen bond distances and angles found in the crystal structure of 2-methylbenzenesulfonic acid dihydrate, illustrating the complex bonding environment.

| Donor | Acceptor | O···O Distance (Å) | S-O···O Angle (°) | Symmetry Code of Acceptor |

| O(W1)-H | O(W2) | 2.425(3) | N/A | x, y, z |

| O(W1)-H | O(1) | 2.721(3) | 118.9(2) | 1/2-x, y, -1/2+z |

| O(W1)-H | O(2) | 2.766(3) | 125.3(2) | x, y, z |

| O(W2)-H | O(1) | 2.809(3) | 120.5(2) | 1-x, -y, 1/2+z |

| O(W2)-H | O(3) | 2.871(3) | 160.0(2) | -1/2+x, -y, z |

Data sourced from Taga & Kobayashi (1990). iucr.org

This detailed hydrogen-bonding network, influenced by both the methyl substituent and the water of hydration, is fundamental to the compound's properties as a solid acid catalyst.

Reaction Pathway Analysis and Transition State Modeling

2-Methylbenzenesulfonic acid, often in its hydrated form, serves as a strong acid catalyst for a variety of organic reactions, most notably esterification. researchgate.netrsc.orgnih.gov Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic pathways and characterizing the transition states for reactions catalyzed by sulfonic acids. rsc.org

For the esterification of a carboxylic acid with an alcohol catalyzed by a sulfonic acid, several mechanisms can be considered. These include addition-elimination (Ad-E) pathways, which proceed through a pentacoordinate sulfur intermediate, and nucleophilic substitution pathways (Sₙ1 and Sₙ2). rsc.org Computational studies on the esterification of benzenesulfonic acid with methanol (B129727)—a closely related system—have shown that the Ad-E mechanisms, whether neutral or acid-catalyzed, involve very high activation barriers and are energetically unfavorable. rsc.org

Instead, the reaction is more likely to proceed via Sₙ1 or Sₙ2 pathways. rsc.org In the context of 2-methylbenzenesulfonic acid dihydrate, the acidic proton is readily available from the H₅O₂⁺ cation. iucr.org The catalytic cycle for esterification likely involves the following key steps:

Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The dihydrate form of the catalyst may enhance the efficiency of this proton transfer through the hydrogen-bonding network.

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer and Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule to yield the protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

DFT calculations on the esterification of benzenesulfonic acid suggest that an Sₙ2 pathway, involving the transfer of an alkyl group from a protonated alcohol to the sulfonate anion, has a moderate activation barrier. rsc.org An Sₙ1 pathway, proceeding through a sulfonylium cation intermediate, is also considered energetically feasible. rsc.org

Transition state modeling for these pathways allows for the calculation of activation energies, which are critical for understanding reaction kinetics. For instance, in the Sₙ2-type esterification of benzenesulfonic acid, the transition state involves the concerted formation of the new O-alkyl bond and the breaking of the corresponding bond in the protonated alcohol. The calculated activation barriers for these pathways are significantly lower than those for the addition-elimination mechanisms, reinforcing their viability. rsc.org

The table below presents a comparative overview of the proposed mechanisms for sulfonic acid-catalyzed esterification based on computational studies.

| Mechanism Type | Intermediate Species | Key Features | Energetic Feasibility |

| Addition-Elimination (Ad-E) | Pentacoordinate sulfur intermediate | Direct attack on the sulfur atom. | Very high activation barrier; generally considered unfavorable. rsc.org |

| Sₙ1-like | Sulfonylium cation (RSO₂⁺) | Dissociative pathway; formation of a highly reactive cation. | Low activation barrier; considered a plausible pathway. rsc.org |

| Sₙ2-like | Alkyl transfer from protonated alcohol | Concerted mechanism involving nucleophilic attack by the sulfonate anion on the protonated alcohol. | Moderate activation barrier; considered a major competing pathway. rsc.org |

These computational insights into reaction pathways and transition states are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts based on the benzenesulfonic acid scaffold.

Catalytic Applications of 2 Methylbenzenesulfonic Acid Dihydrate in Organic Transformations

General Principles of Organosulfonic Acid Catalysis

Organosulfonic acids are a class of organic compounds containing the sulfonic acid functional group, -SO₃H, attached to an organic radical. Their utility as catalysts is primarily due to their capacity to act as strong Brønsted acids. wikipedia.org In contrast to mineral acids like sulfuric acid, organosulfonic acids, particularly aromatic ones like p-toluenesulfonic acid, offer better solubility in non-polar organic solvents, enhancing their effectiveness in homogeneous reaction systems. p-toluenesulfonicacid-ptbba.comscilit.com They are generally colorless, non-oxidizing, and can be obtained in a highly pure, crystalline form, making them suitable for sensitive organic reactions. wikipedia.org The catalytic cycle typically involves the protonation of a substrate, which increases its electrophilicity and facilitates subsequent nucleophilic attack. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com

In homogeneous catalysis, where the catalyst and reactants exist in a single phase, 2-methylbenzenesulfonic acid functions as a potent proton donor. scilit.com As a strong acid, it readily dissociates to provide a proton (H⁺) that can activate various functional groups. wikipedia.org For instance, it protonates the carbonyl oxygen of aldehydes, ketones, and carboxylic acids. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles, such as alcohols. taylorandfrancis.com This activation is a key step in numerous acid-catalyzed reactions, including esterification and acetal (B89532) formation. p-toluenesulfonicacid-ptbba.com The development of various chiral sulfonic acids has also expanded the scope of Brønsted acid catalysis into stereoselective synthesis. nih.gov

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is frequently catalyzed by 2-methylbenzenesulfonic acid. researchgate.netchemguide.co.uk It is one of the most common catalysts for the Fischer esterification method, alongside sulfuric acid. taylorandfrancis.com The use of p-TSA is advantageous because it is an easily handled solid and less corrosive than sulfuric acid. The reaction is an equilibrium, and the catalyst's role is to accelerate the attainment of this equilibrium without being consumed. p-toluenesulfonicacid-ptbba.com

The mechanism of esterification catalyzed by 2-methylbenzenesulfonic acid involves several reversible steps. p-toluenesulfonicacid-ptbba.com

Protonation: The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, which is a good leaving group, regenerating the carbonyl group of the ester. p-toluenesulfonicacid-ptbba.com

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final ester product. p-toluenesulfonicacid-ptbba.com

Kinetic studies have been conducted to understand the effects of various reaction parameters. In the synthesis of pentaerythritol (B129877) diacrylate via the direct esterification of pentaerythritol with acrylic acid using p-TSA as a catalyst, researchers found that reaction rate constants increased with temperature in the range of 373–403 K. tandfonline.comresearchgate.net The activation energy for the mono-esterification step was determined to be 34.57 kJ·mol⁻¹, which was higher than that of the di-esterification step (23.23 kJ·mol⁻¹), indicating the first step is more sensitive to temperature changes. tandfonline.comresearchgate.net

| Reaction Step | Activation Energy (kJ·mol⁻¹) | Studied Temperature Range (K) |

|---|---|---|

| Mono-esterification | 34.57 | 373–403 |

| Di-esterification | 23.23 | 373–403 |

Biodiesel is comprised of mono-alkyl esters of long-chain fatty acids. nih.gov It can be produced from feedstocks with high free fatty acid (FFA) content, such as waste cooking oils and non-edible vegetable oils. mdpi.commdpi.com These FFAs cannot be converted to biodiesel using base catalysts due to a competing saponification reaction. Therefore, an acid-catalyzed esterification step is required to convert the FFAs into esters. nih.govmdpi.com

2-Methylbenzenesulfonic acid is an effective homogeneous catalyst for this pretreatment step. rsc.org In a study on biodiesel production, p-TSA was immobilized on a solid support (UiO-66(Zr)) to create a recyclable solid acid catalyst. This heterogeneous catalyst achieved a 91.3% conversion of oleic acid to its methyl ester (biodiesel) under optimized conditions. rsc.org The study highlighted that this catalyst significantly lowered the activation energy of the reaction to 28.61 kJ mol⁻¹. rsc.org

| Parameter | Value |

|---|---|

| Reactant | Oleic Acid |

| Catalyst | p-TSA supported on UiO-66(Zr) |

| Molar Ratio (Methanol/Oleic Acid) | 12 |

| Catalyst Amount (wt%) | 8 |

| Temperature (°C) | 70 |

| Time (h) | 2 |

| Maximum Conversion (%) | 91.3 |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reaction with an alcohol. wikipedia.org This reaction is fundamental to the primary route of biodiesel production, where triglycerides (triesters of glycerol (B35011) and fatty acids) react with a short-chain alcohol, typically methanol (B129727), to produce fatty acid methyl esters (FAME) and glycerol. mdpi.comresearchgate.net While often catalyzed by bases, acid catalysts like 2-methylbenzenesulfonic acid are also employed, particularly for feedstocks with high free fatty acid content where esterification and transesterification can occur simultaneously. researchgate.netscientific.net

The mechanism for acid-catalyzed transesterification is similar to that of acid-catalyzed esterification and involves the activation of the carbonyl group by the catalyst. researchgate.netresearchgate.netmasterorganicchemistry.com

Protonation of the Carbonyl Group: The reaction begins with the protonation of the carbonyl oxygen of the ester by the acid catalyst. This makes the carbonyl carbon a stronger electrophile. researchgate.netmasterorganicchemistry.com

Nucleophilic Attack: The incoming alcohol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. researchgate.netresearchgate.net

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the leaving alkoxy group.

Elimination of the Leaving Alcohol: The tetrahedral intermediate collapses, eliminating the original alcohol molecule and forming a protonated new ester. researchgate.net

Catalyst Regeneration: The catalyst is regenerated through deprotonation of the new ester. researchgate.netresearchgate.net

This entire process is an equilibrium, and conditions are often manipulated (e.g., using an excess of the reactant alcohol) to drive the reaction toward the desired product. wikipedia.org In one study, a deep eutectic solvent composed of p-toluenesulfonic acid and choline (B1196258) chloride was found to be an efficient catalyst for the transesterification of soybean oil, achieving a yield of 98.66% under optimized conditions. researchgate.netnih.gov

Hydrolysis Reactions

2-Methylbenzenesulfonic acid dihydrate, a strong Brønsted acid, serves as an effective catalyst in various organic reactions, including hydrolysis. The catalytic action in hydrolysis typically involves the protonation of a substrate by the sulfonic acid, which facilitates the nucleophilic attack by water. The dihydrate form may further enhance this process by involving water molecules in a hydrogen-bonding network that aids in proton transfer.

Aryl sulfonic acids are utilized as catalysts in the hydrolysis of esters and other polymers. For instance, the hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET) can be efficiently catalyzed by p-toluenesulfonic acid (PTSA), an isomer of 2-methylbenzenesulfonic acid. In one study, concentrated PTSA was used to achieve approximately 100% degradation of PET into terephthalic acid (TPA) within 90 minutes at 150 °C. rsc.org This process is significantly faster than when using concentrated sulfuric acid under the same conditions. rsc.org The reaction is general for aryl sulfonic acids, though the rate is dependent on the acid's structure, temperature, and the nature of the catalyzing acid. wikipedia.org The hydrolysis of aryl sulfonic acids themselves can also occur when heated with acid and water, regenerating the parent arene. wikipedia.orgguidechem.com

The kinetics of PET hydrolysis catalyzed by PTSA were found to follow a first-order reaction with a relatively low apparent activation energy, highlighting its efficiency. rsc.org This demonstrates the potential of toluenesulfonic acid derivatives as recoverable and reusable catalysts for industrially significant hydrolysis reactions. rsc.org

Other Acid-Catalyzed Organic Reactions

As a strong, organic-soluble acid, 2-methylbenzenesulfonic acid and its isomers are versatile catalysts for a wide array of organic transformations beyond hydrolysis. Their efficacy stems from their ability to act as a proton source, activating substrates and enabling various nucleophilic additions and condensation reactions. p-toluenesulfonicacid-ptbba.com

Esterification and Transesterification: One of the most common applications is in catalyzing esterification and transesterification reactions. thieme-connect.dethieme-connect.de It facilitates the esterification of carboxylic acids with alcohols by protonating the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. p-toluenesulfonicacid-ptbba.comcymitquimica.com 2-Methylbenzenesulfonic acid has been specifically cited as a catalyst in esterification processes. google.com Studies comparing benzenesulfonic acid and its derivatives, like p-toluenesulfonic acid, to sulfuric acid for the continuous synthesis of n-propyl acetate (B1210297) found their catalytic activity to be very similar, establishing them as effective and less corrosive alternatives.

Condensation Reactions: Acid-catalyzed condensation reactions, such as the Aldol and Claisen condensations, represent another significant area of application. In these reactions, the acid catalyst promotes the formation of an enol intermediate, which then acts as a nucleophile. masterorganicchemistry.com In the acid-catalyzed Aldol reaction, the catalyst performs three key roles: promoting keto-enol tautomerism to form the nucleophile, activating the carbonyl of another molecule towards attack, and facilitating the final dehydration step to yield the condensation product. masterorganicchemistry.com While not always the primary choice, strong acids like toluenesulfonic acid are effective in these transformations.

Synthesis of Heterocycles and Other Complex Molecules: Toluenesulfonic acid is widely employed in the synthesis of complex organic molecules and heterocyclic compounds. It has been used as a catalyst for:

The synthesis of indole (B1671886) derivatives through the Fischer-indole process from phenylhydrazines and enolizable ketones. preprints.org

The formation of highly substituted piperidines and 1,3,5-trisubstituted benzenes.

Metal-free, three-component reactions to produce biologically important frameworks like cyclohepta[b]indoles and furo[3,4-b]carbazoles. preprints.org

Intramolecular dehydrative Friedel-Crafts alkylation for the synthesis of complex natural products. preprints.org

Other Notable Reactions: Additional applications include:

Acetalization: Catalyzing the reaction of aldehydes and ketones with alcohols to form acetals, which are common protecting groups in organic synthesis. p-toluenesulfonicacid-ptbba.com

Alkylation and Polymerization: Acting as a catalyst in alkylation reactions and in the polymerization of various monomers. guidechem.com

The table below summarizes some of the key organic reactions catalyzed by toluenesulfonic acid derivatives.

| Reaction Type | Role of Catalyst | Example Products |

| Hydrolysis | Protonates substrate to facilitate nucleophilic attack by water. | Terephthalic acid (from PET) |

| Esterification | Activates carboxylic acid carbonyl for nucleophilic attack by alcohol. | Ethyl acetate, n-propyl acetate |

| Acetalization | Protonates aldehyde/ketone carbonyl to facilitate alcohol addition. | Acetals, Ketals |

| Aldol Condensation | Promotes enol formation and activates carbonyl electrophile. | α,β-Unsaturated aldehydes/ketones |

| Fischer-Indole Synthesis | Catalyzes the rearrangement of phenylhydrazones. | Substituted indoles |

| Friedel-Crafts Alkylation | Generates carbocation intermediates for aromatic substitution. | Substituted aromatic compounds |

Development of Solid Acid Catalysts Functionalized with Sulfonic Acid Moieties

To overcome issues associated with homogeneous catalysts, such as separation and recovery, significant research has focused on immobilizing sulfonic acid groups onto solid supports. This creates heterogeneous catalysts that are easily separable, reusable, and often exhibit enhanced stability and selectivity. The sulfonic acid moieties in these catalysts, derived conceptually from molecules like 2-methylbenzenesulfonic acid, provide the acidic sites necessary for catalysis.

Organosulfonic Acid Functionalized Montmorillonites

Montmorillonite (B579905), a type of clay, has been functionalized with organosulfonic acid groups to create effective solid acid catalysts. These materials are prepared by grafting organic molecules containing sulfonic acid groups onto the surface of the clay.

The functionalization can be achieved through various methods, including one-pot organosilylation or sulfonation, and two-step processes involving organosilylation followed by sulfonation or oxidation. The resulting catalysts can possess high sulfur content and significant acidity. These organosulfonic acid-functionalized montmorillonites have been successfully tested as acid catalysts in the esterification of free fatty acids, demonstrating their potential for applications like biodiesel production.

Perfluorinated sulfonic acid groups have also been grafted onto montmorillonite surfaces. These materials show higher ion-exchange capacity and proton conductivity compared to their non-fluorinated counterparts, making them effective fillers for proton-conducting composite membranes in applications like direct methanol fuel cells. The strong electron-withdrawing nature of the fluorine atoms increases the acid strength of the terminal sulfonic acid groups, leading to superacidity and enhanced performance.

Sulfonic Acid Supported on Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous materials that serve as excellent supports for catalytic sites due to their large surface area and tunable structures. Incorporating sulfonic acid groups into MOFs creates potent solid acid catalysts.

One approach involves the post-synthetic modification of a pre-existing MOF. For example, a sulfonic acid-functionalized MOF (S-IRMOF-3) was synthesized by the reaction of IRMOF-3 with chlorosulfonic acid. This material proved to be an efficient heterogeneous catalyst for Knoevenagel condensation reactions to produce acrylonitrile (B1666552) derivatives, showing high yields in short reaction times.

Another strategy is to use a sulfonic acid-containing ligand during the synthesis of the MOF itself. MOFs like HSO3-MIL-101(Cr) and a stable zirconium-based MOF have been synthesized and tested in esterification reactions. These materials exhibit high catalytic activity, although their stability and potential for deactivation can vary depending on the metal node and the reaction conditions.

Stability and Reusability of Heterogeneous Catalysts

A key advantage of solid-supported catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economical chemical processes.

Montmorillonite-based catalysts: These catalysts generally exhibit good stability and can be recycled multiple times with only a minor loss in catalytic activity. Their robust nature makes them suitable for various reaction conditions.

MOF-based catalysts: The stability and reusability of sulfonic acid-functionalized MOFs can be more complex. For instance, S-IRMOF-3 was reused for five consecutive cycles without a substantial loss in its catalytic activity. researchgate.net However, some MOFs, like HSO3-MIL-101(Cr), have shown deactivation due to the formation of sulfonic esters or instability under acidic regeneration conditions. In contrast, a zirconium-based sulfonic acid MOF demonstrated high activity and full reusability in the esterification of n-butanol with acetic acid, where deactivation could be reversed by reactivation under acidic conditions.

The stability of heterogeneous catalysts is often the main drawback for industrial applications, as leaching of the active acid groups can occur. Research efforts are focused on strengthening the linkage between the sulfonic acid moiety and the solid support to enhance durability and ensure consistent performance over multiple catalytic cycles.

Role of 2 Methylbenzenesulfonic Acid Dihydrate in Polymerization Processes

Cationic Polymerization Initiation

2-Methylbenzenesulfonic acid is a strong acid that can initiate cationic polymerization, a method used for monomers with electron-donating groups that can stabilize a cationic intermediate. libretexts.org This process involves the protonation of a monomer, creating a carbocation that subsequently propagates by adding more monomer units. libretexts.org It is widely used as a catalyst in the synthesis of various polymers and organic compounds. For instance, p-toluenesulfonic acid has been successfully used to catalyze the polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) without the need for traditional oxidants. bit.edu.cnresearchgate.net

The initiation of cationic polymerization by 2-methylbenzenesulfonic acid begins with its dissociation in the reaction medium to provide a proton (H⁺). This proton is the key electrophilic species that starts the polymerization chain.

The mechanism proceeds through the following steps:

Protonation of the Monomer : The acid releases a proton, which attacks the electron-rich carbon-carbon double bond of a monomer molecule. This leads to the cleavage of the pi bond and the formation of a carbocation at one of the carbon atoms. libretexts.org

Formation of the Active Center : The resulting carbocation is the active center for polymerization. The stability of this carbocation is crucial for the reaction to proceed, which is why this method is effective for monomers like isobutylene (B52900) or vinyl ethers that can form relatively stable tertiary or resonance-stabilized cations. libretexts.org

Chain Propagation : The newly formed carbocationic species is highly electrophilic and reacts with another monomer molecule. This process repeats, leading to the growth of the polymer chain.

A proposed mechanism for the acid-promoted polymerization of EDOT involves the protonation of the monomer to form radical species that initiate the polymerization process. bit.edu.cnresearchgate.netresearchgate.net

The "dihydrate" form indicates that two water molecules are associated with each molecule of the sulfonic acid. The presence of water in a cationic polymerization system can have a complex and significant influence.

Co-initiation : In some systems, particularly those using Lewis acid initiators, water can act as a co-initiator or proton source (a protogen), which is activated by the Lewis acid to initiate polymerization. libretexts.org

Chain Termination/Transfer : Conversely, water is also a nucleophile that can react with the growing carbocationic chain end. This reaction acts as a termination or chain transfer step, effectively stopping the growth of a polymer chain. This can lead to polymers with lower molecular weights than in an anhydrous system.

Therefore, the water of hydration in 2-methylbenzenesulfonic acid dihydrate provides a built-in source of a substance that can either facilitate or hinder the polymerization, depending on the specific monomer and reaction conditions. Controlling the water content is essential for achieving desired polymer characteristics.

Free Radical Polymerization Considerations

In contrast to its well-defined role in cationic polymerization, 2-methylbenzenesulfonic acid dihydrate is not a typical initiator or catalyst for free radical polymerization. This type of polymerization proceeds via a different mechanism involving free radical species, which are typically generated by thermal or photochemical decomposition of initiators like peroxides or azo compounds. mdpi.com

While not a primary agent in free radical polymerization, the compound could influence the process in other ways:

As an Additive : In certain systems, particularly the polymerization of ionic monomers in aqueous solutions, the pH and ionic strength of the medium can significantly affect the reaction kinetics. 2-Methylbenzenesulfonic acid could be used as an additive to control the pH of the system. For example, the polymerization of monomers like 2-acrylamido-2-methylpropanesulfonic acid (AMPS) is sensitive to such conditions. researchgate.net

Chain Transfer Agent : A chain transfer agent works by donating an atom (typically hydrogen) to a growing polymer radical, terminating that chain and starting a new one. The sulfonic acid group's proton is not available for radical abstraction. While hydrogen atoms on the aromatic ring or methyl group could theoretically be abstracted, toluenesulfonic acid and its derivatives are not considered effective chain transfer agents. Their potential in this role is minimal compared to dedicated agents like thiols.

The following table summarizes the effect of p-Toluenesulfonic acid (p-TsOH) as a catalyst on the polymerization of EDOT, illustrating its role in initiating polymerization.

| Monomer | Catalyst | Key Finding | Average Degree of Polymerization | Reference |

|---|---|---|---|---|

| EDOT (3,4-ethylenedioxythiophene) | p-Toluenesulfonic acid (p-TsOH) | Serves as a catalyst to direct polymerization without the need for an oxidant. | Up to 11.3 | bit.edu.cnresearchgate.net |

Reaction Mechanisms and Reactivity Studies of 2 Methylbenzenesulfonic Acid Dihydrate

Electrophilic Aromatic Substitution Reactions

The formation of 2-methylbenzenesulfonic acid from toluene (B28343) is a classic example of an electrophilic aromatic substitution (EAS) reaction. The substituent already present on the ring, in this case, the methyl group, significantly influences the rate and regioselectivity of the reaction.

The sulfonation of toluene involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The reaction typically uses concentrated or fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.com

The mechanism proceeds through the following steps:

Formation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide (SO₃) acts as the electrophile. It is either present directly in fuming sulfuric acid or is formed through an equilibrium in concentrated sulfuric acid. The electrophilicity of SO₃ is high due to the strong electron-withdrawing effect of the three oxygen atoms. In some cases, the protonated form, HSO₃⁺, is considered the active electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Attack and Formation of the Sigma Complex : The π-electron system of the toluene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation to Restore Aromaticity : A weak base, such as the hydrogensulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon atom of the sigma complex. The electrons from the C-H bond move back into the ring, restoring its aromaticity and resulting in the formation of the sulfonic acid group attached to the ring. masterorganicchemistry.com

Unlike many other electrophilic aromatic substitution reactions, sulfonation is notably reversible. libretexts.org Heating the sulfonic acid in dilute aqueous acid can remove the -SO₃H group, a process called desulfonation. pearson.com

The methyl group (-CH₃) on the toluene ring is an activating, ortho, para-directing group. This directing effect is a consequence of two main electronic factors: the inductive effect and hyperconjugation. sarthaks.comnumberanalytics.com

Inductive Effect (+I) : Alkyl groups are electron-donating through the sigma bond framework. This +I effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. The electron density is slightly increased at all positions, but this effect is complemented by hyperconjugation. sarthaks.comstackexchange.com

Hyperconjugation : This is the stabilizing interaction that results from the overlap of the C-H σ-bonds of the methyl group with the π-system of the benzene ring. Resonance structures can be drawn that place a negative charge on the ortho and para positions of the ring. This significantly increases the electron density at these positions, making them the primary sites for electrophilic attack. numberanalytics.com

Consequently, the sulfonation of toluene yields predominantly ortho- and para-methylbenzenesulfonic acid, with very little of the meta isomer formed. quora.com The distribution between the ortho and para isomers is sensitive to reaction conditions, particularly temperature, which reflects a competition between kinetic and thermodynamic control. stackexchange.com

At lower temperatures, the reaction is under kinetic control, and the product ratio reflects the relative rates of attack at each position. At higher temperatures, the reversibility of the sulfonation reaction allows for equilibrium to be established, favoring the most thermodynamically stable isomer. wikipedia.org The para isomer is generally more stable than the ortho isomer due to reduced steric hindrance between the bulky sulfonic acid group and the methyl group. quora.com

| Temperature (°C) | ortho-isomer (%) | meta-isomer (%) | para-isomer (%) | Control Type |

|---|---|---|---|---|

| 0 | 43 | 4 | 53 | Kinetic |

| 100 | 13 | 8 | 79 | Thermodynamic |

Data sourced from reference pearson.com.

Nucleophilic Substitution Reactions at the Sulfonic Acid Group

The sulfonic acid group can undergo nucleophilic substitution, although it is generally a poor leaving group. Conversion to a more reactive intermediate, such as a sulfonyl chloride, facilitates these reactions.

A key reaction of 2-methylbenzenesulfonic acid is its conversion into the corresponding sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides.

Mechanism of Sulfonyl Chloride Formation: 2-Methylbenzenesulfonic acid can be converted to 2-methylbenzenesulfonyl chloride by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.net The mechanism involves the protonation of the sulfonic acid followed by nucleophilic attack by the chloride ion.

The sulfonic acid is activated by the chlorinating agent. With thionyl chloride, for instance, an intermediate is formed.

A chloride ion acts as a nucleophile, attacking the electrophilic sulfur atom.

This leads to the displacement of the hydroxyl group and the formation of the sulfonyl chloride.

Mechanism of Sulfonamide Formation: Sulfonyl chlorides are highly reactive towards nucleophiles. They readily react with primary or secondary amines to form sulfonamides in a nucleophilic acyl-type substitution. thieme-connect.comcbijournal.com

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

This forms a tetrahedral intermediate.

The intermediate then collapses, expelling a chloride ion as the leaving group.

A final deprotonation step, often by another molecule of the amine or a base like pyridine, yields the neutral sulfonamide. cbijournal.com

Oxidation Reactions

The presence of the methyl group on the aromatic ring provides a site for oxidative transformation.

The alkyl side chain of an aromatic ring can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents, provided the benzylic carbon has at least one hydrogen atom. libretexts.orgchemguide.co.uklibretexts.org For 2-methylbenzenesulfonic acid, this reaction would yield 2-sulfobenzoic acid.

A common and effective reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄). stackexchange.com

Mechanism Overview: While the exact mechanism is complex and not fully elucidated, it is understood to involve the attack of the oxidizing agent at the benzylic C-H bond. libretexts.org

The reaction is initiated by the abstraction of a benzylic hydrogen, which is relatively weak due to the resonance stabilization of the resulting benzylic radical.

A series of oxidative steps follows, progressively oxidizing the methyl group through alcohol and aldehyde intermediates, which are rapidly oxidized further under the strong reaction conditions.

The final product is the carboxylate salt, formed under the alkaline conditions of the reaction.

Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. stackexchange.com

Any alkyl chain attached to the benzene ring is typically oxidized back to a single -COOH group attached directly to the ring. libretexts.org

Desulfonation Processes of 2-Methylbenzenesulfonic Acid Dihydrate

The desulfonation of 2-methylbenzenesulfonic acid, also known as o-toluenesulfonic acid, is a significant reverse reaction to its formation via sulfonation. This process, typically acid-catalyzed, involves the removal of the sulfonic acid group (-SO₃H) from the aromatic ring, yielding toluene. The study of its reaction mechanisms and reactivity provides valuable insights into the stability of arylsulfonic acids and the conditions that favor the cleavage of the carbon-sulfur bond.

The desulfonation of toluenesulfonic acids, including the 2-methyl isomer, in an aqueous sulfuric acid medium has been found to follow first-order kinetics with respect to the sulfonic acid. researchgate.net The rate of this reaction is highly dependent on both the temperature and the concentration of the sulfuric acid catalyst. researchgate.net Higher temperatures and increased acid concentrations accelerate the desulfonation process. researchgate.net

The generally accepted mechanism for the acid-catalyzed desulfonation of aromatic sulfonic acids involves an electrophilic aromatic substitution where a proton acts as the electrophile. The reaction proceeds through a Wheland-type intermediate, which is a resonance-stabilized carbocation. researchgate.netresearchgate.net The process begins with the protonation of the aromatic ring, which is followed by the departure of sulfur trioxide (SO₃). researchgate.net In the presence of water, the sulfur trioxide is converted to sulfuric acid.

Kinetic studies on the desulfonation of the isomeric toluenesulfonic acids have revealed that the reactivity is influenced by the position of the methyl group on the benzene ring. The partial rate factors for this protodesulfonation follow the order: ortho > para >> meta. researchgate.netresearchgate.net This indicates that 2-methylbenzenesulfonic acid undergoes desulfonation at a faster rate than its para and meta isomers under similar conditions.

The activation energies for the desulfonation of toluenesulfonic acid isomers are reported to be in the range of 27-30 kcal/mol. researchgate.net The difference in activation enthalpy between the para and ortho isomers is approximately 1.3 ± 0.2 kcal/mol, which has been attributed to an intramolecular hyperconjugative proximity effect in the transition state leading to the ortho-substituted product. researchgate.net

At elevated temperatures and high concentrations of sulfuric acid, the desulfonation of toluenesulfonic acids can be accompanied by isomerization. researchgate.net This suggests a dynamic equilibrium between the different isomers under these conditions.

Table 1: Factors Influencing the Desulfonation of 2-Methylbenzenesulfonic Acid

| Factor | Effect on Desulfonation Rate | Reference |

| Temperature | Increases with increasing temperature | researchgate.net |

| Acid Concentration | Increases with increasing acid concentration | researchgate.net |

| Isomer Position | ortho > para >> meta | researchgate.netresearchgate.net |

| Reaction Order | First-order with respect to the sulfonic acid | researchgate.net |

Future Research Directions and Emerging Paradigms for 2 Methylbenzenesulfonic Acid Dihydrate

Advanced Methodologies for Synthesis and Purification

The traditional synthesis of toluenesulfonic acid isomers via electrophilic sulfonation of toluene (B28343) is well-established but often faces challenges regarding isomer selectivity, harsh reaction conditions, and the generation of spent acid waste. spegroup.ruguidechem.com Future research is increasingly focused on developing more sustainable, efficient, and selective manufacturing processes.

A significant emerging paradigm is the adoption of continuous flow microreactors. Technology, such as falling liquid film micro-structured reactors, has been explored for the synthesis of the para-isomer, demonstrating advantages in heat and mass transfer, process control, and safety. google.com A primary future objective will be to adapt and optimize these microreactor systems for the selective synthesis of 2-methylbenzenesulfonic acid. This involves fine-tuning reaction parameters like temperature, residence time, and the ratio of sulfonating agent to toluene to maximize the yield of the ortho-isomer.

Furthermore, the exploration of novel sulfonating agents beyond concentrated sulfuric acid and oleum (B3057394) is a key research avenue. Solid-supported acid catalysts and milder sulfonating reagents could lead to processes with reduced environmental impact and higher selectivity.

Purification and the separation of ortho-, meta-, and para-isomers remain a critical challenge. google.com While traditional methods rely on fractional crystallization, future methodologies will likely incorporate more advanced separation techniques. Research into selective salt formation, leveraging the differential solubility of salts formed from different isomers, presents a promising strategy for achieving high-purity 2-methylbenzenesulfonic acid. google.com Additionally, advanced chromatographic methods, scalable for industrial production, offer another path for isolating the desired isomer with high purity. sielc.com

| Parameter | Traditional Batch Process | Future Microreactor Process |

| Reaction Vessel | Large stirred tank reactor | Falling film or microchannel reactor |

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, high surface-to-volume ratio |

| Selectivity Control | Moderate, dependent on bulk conditions | High, precise control of parameters |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |

| Waste Generation | Significant spent acid production | Minimized, potential for solvent-free conditions |

Deeper Computational and Spectroscopic Investigations of Hydration Effects

The "dihydrate" designation of the compound underscores the integral role of water molecules in its solid-state structure. While the presence of water is known, its precise influence on the compound's chemical and physical properties is not fully elucidated. Future research will heavily lean on computational and advanced spectroscopic methods to unravel these hydration effects.

Quantum chemical calculations, such as Density Functional Theory (DFT), will be pivotal. acs.org These studies can model the hydrogen bonding network between the water molecules and the sulfonic acid group, providing insights into the stability of the hydrated crystal lattice. Computational models can predict vibrational frequencies, which can then be correlated with experimental spectroscopic data to confirm structural arrangements. mdpi.com Such investigations have been used to understand hydration around sulfonic acid groups in other systems, like Nafion membranes, revealing the presence of "strongly bound water" that persists even at elevated temperatures. rsc.orgresearchgate.net Applying these methods to 2-methylbenzenesulfonic acid dihydrate will clarify the energetic contributions of the water molecules to the crystal's stability and their role in proton mobility.

Advanced spectroscopic techniques are essential to validate and complement computational findings. Techniques like Terahertz (THz) spectroscopy can probe the low-frequency vibrational modes associated with the hydrogen-bonding network of the water molecules. Solid-state NMR could further illuminate the local chemical environments and dynamics of both the organic molecule and the associated water. These deeper investigations will provide a molecular-level understanding of how hydration influences the compound's acidity, solubility, and thermal stability.

| Investigation Technique | Projected Research Goal for 2-Methylbenzenesulfonic Acid Dihydrate |

| Density Functional Theory (DFT) | Model H-bond energies and geometry of the water-sulfonic acid complex. |

| Molecular Dynamics (MD) | Simulate the stability of the crystal lattice and proton transfer dynamics. |

| Infrared/Raman Spectroscopy | Experimentally verify computed vibrational modes of the hydrated complex. mdpi.com |

| Terahertz (THz) Spectroscopy | Probe low-frequency intermolecular vibrations of the hydration network. |

| Solid-State NMR | Characterize the local environment and dynamics of water molecules in the crystal. |

Novel Catalyst Design and Heterogeneous Catalysis Development

While p-toluenesulfonic acid (p-TSA) is widely used as a strong acid catalyst in organic synthesis, the catalytic potential of the 2-methyl isomer is comparatively underexplored. ontosight.airesearchgate.net A major future direction lies in the design of novel catalysts, particularly solid-supported heterogeneous catalysts, derived from 2-methylbenzenesulfonic acid.

The development of heterogeneous catalysts is driven by the principles of green chemistry, aiming for catalysts that are easily separable, reusable, and less corrosive. mdpi.com Research will focus on immobilizing 2-methylbenzenesulfonic acid onto various solid supports. Promising support materials include:

Polymers: Polystyrene has been successfully used as a support for p-TSA, creating a reusable and efficient catalyst for various reactions. thieme-connect.comresearchgate.net Similar approaches can be applied to the ortho-isomer.

Mesoporous Silica: Materials like MCM-41 offer a high surface area for catalyst loading.

Metal-Organic Frameworks (MOFs): MOFs such as UiO-66 have been used to support sulfonic acids, creating highly stable and reusable catalysts for reactions like esterification. mdpi.comresearchgate.net

Biomass-derived Supports: Using materials like modified lignosulfonate offers a sustainable route to catalyst development. nih.gov

The key scientific question will be how the steric hindrance from the ortho-methyl group influences the catalytic activity and selectivity compared to its para-isomer counterpart. This steric effect could be advantageous in shape-selective catalysis, favoring specific reaction pathways. Future work will involve synthesizing these novel heterogeneous catalysts and evaluating their performance in a range of acid-catalyzed reactions, such as esterifications, alkylations, and condensation reactions. researchgate.net

Exploration of New Applications in Polymer Science and Organic Synthesis

Beyond catalysis, future research will explore the integration of 2-methylbenzenesulfonic acid dihydrate into advanced materials and novel synthetic methodologies.

In polymer science, the compound could serve as a functional monomer or a key additive. Its sulfonic acid group can impart unique properties to polymers, such as ion-exchange capabilities, hydrophilicity, and proton conductivity. There is potential for its use in the synthesis of specialty polyelectrolytes, membranes for fuel cells, or as a curing agent for resins and plastics. capitalresin.com The development of polymers incorporating this moiety could lead to new materials with tailored thermal and mechanical properties.

In organic synthesis, the focus will shift from using the compound merely as a standard strong acid catalyst to exploiting its unique structural features. preprints.org Its role as a building block for more complex organosulfur compounds is an area ripe for exploration. Furthermore, in multicomponent reactions, where multiple bonds are formed in a single step, the specific steric and electronic properties of 2-methylbenzenesulfonic acid could be harnessed to control reaction outcomes and synthesize complex molecular architectures that are otherwise difficult to access. researchgate.net Its application as a catalyst or reagent in the synthesis of pharmaceuticals, dyes, and other fine chemicals remains a promising field for future discovery. capitalresin.comscientific.net

Q & A

Basic: What are the recommended methods for synthesizing 2-methylbenzenesulfonic acid dihydrate, and how does hydration affect its stability?

Answer:

Synthesis typically involves sulfonation of toluene derivatives. A common route is the reaction of 2-methylbenzene with concentrated sulfuric acid under controlled temperature (60–80°C) to form the sulfonic acid, followed by hydration to stabilize the dihydrate form . Hydration improves crystallinity and reduces hygroscopicity, critical for storage and reproducibility. Post-synthesis, confirm hydration via thermogravimetric analysis (TGA) to quantify water content (expected ~14.4% for dihydrate) .

Basic: How should researchers characterize the purity and structural integrity of 2-methylbenzenesulfonic acid dihydrate?

Answer:

Use a combination of:

- NMR spectroscopy : Confirm aromatic substitution patterns (e.g., singlet for methyl group at δ 2.3–2.5 ppm, sulfonate proton absence due to hydration) .

- X-ray diffraction (XRD) : Compare with crystallographic data (e.g., monoclinic P2₁/c space group for dihydrate forms) .

- FTIR : Identify sulfonic acid O–H stretching (~3400 cm⁻¹) and S=O vibrations (~1180, 1120 cm⁻¹) .

- Elemental analysis : Verify C, H, S content (theoretical: C 44.44%, H 5.59%, S 14.81%) .

Basic: What experimental conditions optimize solubility for aqueous-phase reactions involving this compound?

Answer:

The dihydrate form exhibits pH-dependent solubility. At pH < 2, solubility increases due to protonation of the sulfonate group (solubility ~4.3 M at 25°C). For reactions requiring high solubility:

- Use acidic buffers (e.g., HCl, pH 1–2).

- Pre-dissolve in warm water (50–60°C) to achieve 5.2 M solutions, then cool to room temperature to prevent precipitation .

Controlled hydration is critical—anhydrous forms may precipitate abruptly under neutral conditions .

Advanced: How can computational modeling resolve contradictions in reported catalytic activity of 2-methylbenzenesulfonic acid dihydrate?

Answer:

Discrepancies in catalytic efficiency (e.g., esterification yields varying from 65–92%) may arise from hydration state or counterion interactions. Mitigate via: